RAD5 protein
Description
Properties
CAS No. |
148349-40-0 |
|---|---|
Molecular Formula |
C55H97N15O12S2 |
Synonyms |
RAD5 protein |
Origin of Product |
United States |
Scientific Research Applications
Role in DNA Damage Tolerance
RAD5 is integral to the post-replication repair (PRR) pathways that allow cells to bypass DNA lesions that can stall replication forks. It operates through two primary mechanisms:
- Translesion Synthesis (TLS) : RAD5 facilitates TLS by recruiting specialized polymerases to synthesize over damaged DNA, thereby preventing replication fork collapse.
- Template Switching (TS) : Through its ubiquitin ligase activity, RAD5 modifies proliferating cell nuclear antigen (PCNA), promoting error-free bypass of lesions via template switching. This process is crucial for maintaining genomic stability under stress conditions .
Table 1: Mechanisms of RAD5 in DNA Repair
| Mechanism | Description | Key Functions |
|---|---|---|
| Translesion Synthesis | Allows bypass of DNA lesions using specialized polymerases | Recruitment of TLS polymerases |
| Template Switching | Error-free bypass of lesions via homologous recombination | Ubiquitination of PCNA, facilitating repair |
Structural Insights
Recent structural studies have elucidated the domain architecture of RAD5, revealing that it consists of multiple functional domains including:
- RING Domain : Responsible for E3 ubiquitin ligase activity.
- HIRAN Domain : Important for binding to DNA and PCNA, essential for its recruitment to damage sites.
- SNF2 Domain : Involved in ATPase activity and replication fork regression .
These domains coordinate to enable RAD5's diverse activities, such as unwinding DNA during replication fork regression and facilitating error-free damage bypass .
Implications in Cancer Biology
The human homologs of RAD5, namely helicase-like transcription factor (HLTF) and SNF2 histone linker PHD RING helicase (SHPRH), are implicated in various types of cancers. Their roles in maintaining genome integrity under replication stress suggest that dysregulation of these proteins may contribute to tumorigenesis .
Case Study: HLTF and Cancer
Research indicates that HLTF is frequently mutated or downregulated in several cancers, leading to increased genomic instability. Understanding the functional parallels between RAD5 and its human counterparts can provide insights into cancer mechanisms and potential therapeutic targets .
Potential Therapeutic Applications
Given its pivotal role in DNA repair pathways, targeting RAD5 or its homologs presents a promising strategy for cancer therapy:
- Inhibition of RAD5 Activity : By inhibiting RAD5 function, cancer cells may become more susceptible to DNA-damaging agents such as chemotherapy or radiation therapy.
- Enhancing Sensitivity to Treatments : Modulating the activity of RAD5 could enhance the efficacy of existing treatments by preventing cancer cells from effectively repairing damage caused by these therapies .
Comparison with Similar Compounds
Functional Roles
- Template Switching (TS) : RAD5 promotes error-free DNA damage bypass by catalyzing fork regression and homology-driven strand invasion .
- Translesion Synthesis (TLS) : Collaborates with Rev1 and DNA polymerase ζ (Polζ) to bypass lesions like abasic (AP) sites, though its helicase and ligase activities are dispensable for this specific role .
- Replication Fork Remodeling : Converts stalled forks into reversed "chicken-foot" structures, stabilizing replication intermediates .
Key Interactions
- PCNA : Binds via a PIP-like motif, independent of its ubiquitination status .
- Rev1 and Polζ : Direct physical interactions facilitate TLS coordination .
- Rad18 : Forms a complex to regulate PCNA ubiquitination .
1.4 Regulation
RAD5 stability and activity are cell cycle-dependent. Phosphorylation at Ser130 by cyclin-dependent kinase (CDK1) during S/G2 phases enhances its degradation, linking its function to replication timing .
Comparison with Similar Compounds
2.1 HLTF (Human RAD5 Ortholog)
Structural Similarities :
Functional Differences :
- Cancer Relevance: HLTF is frequently silenced in cancers, whereas RAD5 hyperactivation drives genomic instability in yeast models .
2.2 Mph1 (Yeast Helicase)
Structural Similarities :
Functional Differences :
- Role in Recombination : Mph1 suppresses Holliday junction (HJ) formation by disrupting Rad51-mediated D-loops, whereas RAD5Δ increases JMs (joint molecules) by shifting repair toward recombination .
- ATPase Dependency : Mph1 strictly requires ATPase activity, while RAD5’s helicase activity is dispensable for TLS but essential for TS .
RAD52 Epistasis Group Members
Research Findings and Data
3.1 Critical Phenotypic Data
| Protein | Domain Disruption | TLS Frequency (AP sites) | JM Accumulation | Cisplatin Sensitivity |
|---|---|---|---|---|
| RAD5 (WT) | - | 5–6% | Baseline | Low |
| rad5Δ | Full deletion | 0.5% (90% reduction) | Increased | High |
| rad5-K538A | ATPase-deficient | 0.5% | Increased | High |
| rad5-Ub ligase | RING domain mutant | 0.5% | Increased | High |
Structural Insights
- SAXS Analysis : RAD5 adopts a compact conformation via HIRAN-helicase domain interactions in the absence of DNA/ATP. This flexibility allows domain reorientation during fork remodeling .
- Crystal Structure: Full-length RAD5 comprises three autonomous yet coordinated domains: HIRAN (DNA binding), helicase (ATP hydrolysis), and RING (ubiquitination) .
Q & A
Q. What are the key structural domains of RAD5, and how do they contribute to its function in DNA damage tolerance?
RAD5 contains three critical domains: (1) a RING finger domain (E3 ubiquitin ligase) that facilitates polyubiquitination of PCNA, (2) a SWI2/SNF2 helicase domain enabling fork regression and template switching, and (3) a HIRAN domain that binds branched DNA structures. These domains collectively mediate error-free postreplicative repair. For example, the helicase domain promotes replication fork reversal, while the RING domain collaborates with Rad18 and Ubc13 to modify PCNA .
Q. How does RAD5 facilitate error-free DNA damage tolerance via template switching?
RAD5 resolves replication-blocking lesions (e.g., UV-induced damage) by catalyzing fork regression (helicase activity) and strand annealing to enable the use of the undamaged sister chromatid as a template. This mechanism bypasses mutagenic translesion synthesis. Experimental validation includes in vitro assays with synthetic fork structures and in vivo analysis of ATPase-deficient mutants (e.g., rad5-K538A), which show hypersensitivity to chronic UV exposure due to impaired template switching .
Q. What role does RAD5 play in PCNA polyubiquitination, and how is this regulated?
RAD5 acts as an E3 ligase in conjunction with Rad18 and Ubc13 to polyubiquitinate PCNA at lysine 164, signaling for error-free repair. This process is ATP-independent, as shown by rad5(GAA) mutants retaining ubiquitin ligase activity despite defective ATPase function. However, reduced protein stability in ATPase mutants may lower ubiquitination efficiency in vivo .
Advanced Research Questions
Q. How can researchers differentiate RAD5’s roles in PCNA modification versus its ATP-dependent functions in double-strand break (DSB) repair?
- Methodology : Use domain-specific mutants (e.g., RING finger mutants like rad5(I916A) vs. ATPase-deficient rad5(GAA)) in phenotypic assays.
- Key Findings :
- RING mutants fail to ubiquitinate PCNA and are UV-sensitive but retain DSB repair capacity.
- ATPase mutants are hypersensitive to ionizing radiation (DSBs) but partially retain PCNA modification.
- Epistasis analysis further distinguishes pathways: rad5(GAA) shows additive sensitivity with ubc13Δ, confirming distinct mechanisms .
Q. How do conflicting data on RAD5’s ATPase activity in different repair contexts inform experimental design?
- Contradiction : ATPase activity is critical for DSB repair but dispensable for PCNA ubiquitination.
- Resolution :
- Use plasmid complementation assays (e.g., rad5Δ strains expressing ATPase or ubiquitin ligase mutants) to isolate functional contributions.
- Combine biochemical assays (e.g., ubiquitin chain synthesis with purified RAD5 variants) with in vivo survival tests under UV vs. gamma irradiation .
Q. What advanced techniques characterize RAD5’s conformational flexibility and functional implications?
- Small-angle X-ray scattering (SAXS) and molecular dynamics simulations reveal RAD5’s partially disordered structure in solution, with a maximum dimension (Dmax) of 178 Å.
- Kratky plots and pairwise distribution analysis compare experimental and theoretical flexibility, showing that simulations may overestimate disorder. These structural insights guide hypotheses about RAD5’s ability to remodel replication forks .
Q. How do genetic interactions (e.g., with Mgs1, Esc2, or Elg1) modulate RAD5-independent salvage pathways?
- Methodology : Perform synthetic genetic array (SGA) analysis in rad5Δ backgrounds.
- Key Findings :
- mgs1Δrad5Δ cells rely on Esc2 and Elg1 for recombination-driven replication, mimicking RAD5’s template-switching role.
- Chromatin immunoprecipitation (ChIP) demonstrates Mgs1’s role in recruiting Elg1 to stalled forks, highlighting compensatory pathways .
Methodological Considerations
Q. What frameworks guide hypothesis-driven research on RAD5’s multifunctional roles?
- Apply the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example:
- Feasible : Use yeast (S. cerevisiae) or plant (A. thaliana) models for genetic manipulation.
- Novel : Explore RAD5’s HIRAN domain in binding non-canonical DNA structures .
- PICOT framework clarifies variables:
- Population : rad5Δ yeast strains.
- Intervention : Expression of domain-specific mutants.
- Outcome : Survival rates under DNA-damaging agents .
Q. How can researchers reconcile discrepancies in RAD5’s reported ATPase dependencies?
- Systematic approach :
Compare in vitro ATPase assays (e.g., fork regression efficiency) with in vivo viability assays.
Use quantitative Western blotting to control for protein expression levels in mutants.
Validate findings across species (e.g., yeast vs. Arabidopsis RAD5 homologs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
